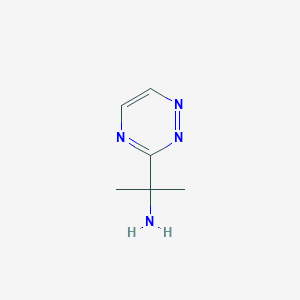
2-(1,2,4-Triazin-3-yl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,2,4-Triazin-3-yl)propan-2-amine is a heterocyclic compound with the molecular formula C6H10N4 It is a derivative of triazine, a six-membered ring containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,4-Triazin-3-yl)propan-2-amine typically involves the reaction of 1,2,4-triazine with appropriate amines under controlled conditions. One common method includes the use of 2-amino-1,3,5-triazine as a starting material, which undergoes functionalization with various reagents to introduce the propan-2-amine group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using batch or continuous flow reactors. These methods ensure high yield and purity of the final product, often employing catalysts and optimized reaction conditions to enhance efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,2,4-Triazin-3-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazine ring .
Wissenschaftliche Forschungsanwendungen
2-(1,2,4-Triazin-3-yl)propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an anticancer and antiviral agent.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes .
Wirkmechanismus
The mechanism of action of 2-(1,2,4-Triazin-3-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other triazine derivatives such as:
1,3,5-Triazine: A parent compound with three nitrogen atoms in the ring.
2-Amino-1,3,5-triazine: A derivative with an amino group.
Pyrrolo[2,1-f][1,2,4]triazine: A bicyclic compound with antiviral properties.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential as a therapeutic agent make it a compound of significant interest .
Eigenschaften
Molekularformel |
C6H10N4 |
|---|---|
Molekulargewicht |
138.17 g/mol |
IUPAC-Name |
2-(1,2,4-triazin-3-yl)propan-2-amine |
InChI |
InChI=1S/C6H10N4/c1-6(2,7)5-8-3-4-9-10-5/h3-4H,7H2,1-2H3 |
InChI-Schlüssel |
PJQZKUGLQCOABI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=NC=CN=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



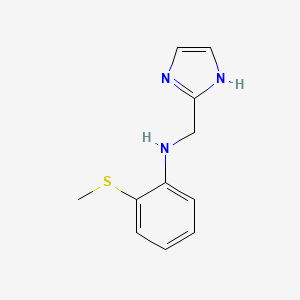
![2-[5-(Azetidin-3-YL)-1,2,4-oxadiazol-3-YL]pyridine](/img/structure/B13221797.png)
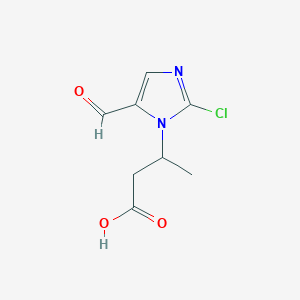
![5-Methyl-6-azabicyclo[3.2.0]heptane](/img/structure/B13221816.png)
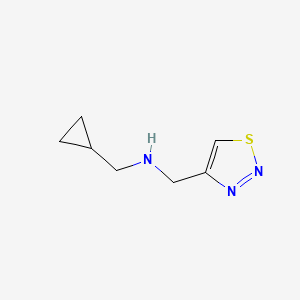
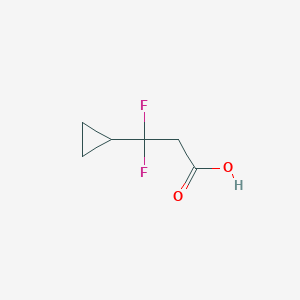
![Methyl 4-[(3-methylpentan-2-yl)amino]butanoate](/img/structure/B13221840.png)
![3-{1-[(Tert-butoxy)carbonyl]-1H-indol-3-YL}-2-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13221844.png)

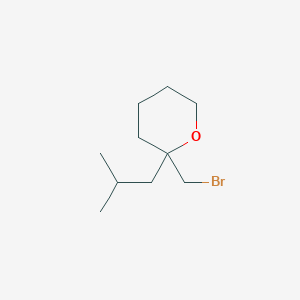
![Methyl 2-[4-(3-methylphenyl)-2-oxopiperidin-1-yl]acetate](/img/structure/B13221860.png)
![2-[3-(Aminomethyl)oxolan-3-yl]-3-methylbutan-2-ol](/img/structure/B13221872.png)

